molecular formula C7H13NO4S B1309946 4-Thiomorpholinepropanoicacid, 1,1-dioxide CAS No. 849928-19-4

4-Thiomorpholinepropanoicacid, 1,1-dioxide

Cat. No. B1309946
M. Wt: 207.25 g/mol
InChI Key: ZZDGJZCNQLBHJY-UHFFFAOYSA-N
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Description

4-Thiomorpholinepropanoicacid, 1,1-dioxide is a chemical compound that is part of the thiomorpholine dioxide family. This family of compounds is characterized by the presence of a sulfur atom and two oxygen atoms attached to a morpholine ring, a saturated six-membered ring containing one nitrogen atom and four carbon atoms. The specific compound is not directly mentioned in the provided papers, but it can be inferred that it is related to the thiomorpholine dioxide derivatives discussed in the research.

Synthesis Analysis

The synthesis of related thiomorpholine dioxide compounds has been described in the literature. For instance, the synthesis of 4-amino-thiomorpholine-1,1-dioxide and 4-hydroxythiomorpholine-1,1-dioxide from 1,4-thioxane-1,1-dioxide is achieved through reactions with hydrazine hydrate and hydroxylamine, respectively . Additionally, a continuous manufacturing approach has been developed for the synthesis of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, which is an intermediate in the synthesis of an HIV Maturation Inhibitor. This process involves a double conjugate addition of ethanolamine to divinylsulfone and is monitored by in situ IR to ensure robustness .

Molecular Structure Analysis

The molecular structure of thiomorpholine dioxide derivatives is characterized by the thiomorpholine ring and the presence of two oxygen atoms creating a dioxide moiety. The specific substituents on the ring, such as amino or hydroxy groups, can significantly influence the reactivity and properties of the molecule. Computational predictions and in situ IR monitoring are tools that can be used to understand the structure and transformation of these compounds during synthesis .

Chemical Reactions Analysis

Thiomorpholine dioxide compounds exhibit a variety of chemical reactions. For example, 4-amino-thiomorpholine-1,1-dioxide can condensate with aldehydes and ketones, react with sulfuryl chloride, bromo cyanide, and allylic chloride, among others . The reactivity of these compounds allows for the formation of a wide range of derivatives, including cyclic imides and compounds resulting from reactions with isocyanates. The synthesis process can also lead to the formation of oligomers, which can be converted to the desired product through aging or heating .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine dioxide derivatives are influenced by their molecular structure. The presence of the dioxide group is likely to increase the polarity and potentially the solubility in polar solvents. The synthesis of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide in water as the only solvent suggests that these compounds can exhibit good solubility in polar solvents . The reactivity of the amino group in 4-amino-thiomorpholine-1,1-dioxide with various reagents indicates that these compounds can be versatile intermediates in organic synthesis .

Scientific Research Applications

  • Thiophene 1,1-Dioxide :

    • Method : The compound is synthesized by the oxidation of thiophene with dimethyldioxirane at -20°C. The solvent and volatile materials are then removed below -40°C .
    • Results : The decomposition of this compound in solution provided the dimer as the principal product along with the trimer .
  • 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives :

    • Application : These derivatives are being studied as potential PI3Kδ inhibitors, which could have implications in cancer treatment .
    • Method : The derivatives are synthesized by a series of chemical reactions, including the reduction of nitro group in certain sulfonamides, reaction with trimethyl orthoacetate, bromination, nucleophilic substitution, and Suzuki coupling .
    • Results : The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues with IC50 values of 217 to 266 nM .

Safety And Hazards

Safety data sheets suggest that exposure to 4-Thiomorpholinepropanoicacid, 1,1-dioxide should be avoided. Contact with skin and eyes should be prevented, and it should not be inhaled. In case of exposure, the affected area should be washed with plenty of water. If symptoms persist, medical attention should be sought .

properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c9-7(10)1-2-8-3-5-13(11,12)6-4-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDGJZCNQLBHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409197
Record name 4-Thiomorpholinepropanoicacid, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiomorpholinepropanoicacid, 1,1-dioxide

CAS RN

849928-19-4
Record name 4-Thiomorpholinepropanoicacid, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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